molecular formula C25H25N3O4 B3161580 Quin-C7 CAS No. 871100-12-8

Quin-C7

Cat. No. B3161580
CAS RN: 871100-12-8
M. Wt: 431.5 g/mol
InChI Key: URGRPHVKOQXJLZ-UHFFFAOYSA-N
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Description

Quin-C7 is a synthetic organic compound . It is an antagonist of the FPR2 receptor . It is also known as a ligand, a molecule that binds to another (usually larger) molecule .


Synthesis Analysis

Quin-C7 was identified through structure-activity relationship analysis of Quin-C1 . The methoxyl substitution produced an agonist 4-butoxy-N-[2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide (Quin-C1; C1), whereas a hydroxyl substitution resulted in a pure antagonist, Quin-C7 (C7) .


Molecular Structure Analysis

Quin-C7 has a molecular weight of 431.18 . Its molecular structure can be represented by the following SMILES (Simplified Molecular Input Line Entry Specification): CCCCOc1ccc(cc1)C(=O)NN1C(Nc2c(C1=O)cccc2)c1ccc(cc1)O .


Chemical Reactions Analysis

Quin-C7 is a FPR2 receptor antagonist . It partially inhibits FPR2 activation in HL-60 cells .


Physical And Chemical Properties Analysis

Quin-C7 has the following physical and chemical properties :

Scientific Research Applications

Drug Delivery and Cancer Treatment

  • Quin-C7 has shown potential in the realm of drug delivery, specifically for cancer treatment. A study highlighted the use of carbon quantum dots conjugated with Quinic acid (a component related to Quin-C7) for delivering drugs to breast cancer cells. This method showed promising results for targeted therapy, demonstrating the compound's potential as a multifunctional theranostic agent (Samimi, Ardestani, & Dorkoosh, 2020).

Neurotoxicity and Neurodegenerative Diseases

  • Quin-C7, as Quinolinic acid, is also researched for its role in neurotoxicity and neurodegenerative diseases. It's been implicated in disorders like Huntington's disease and epilepsy. Studies on rat models have shown that QUIN can act as an endogenous excitotoxin in the brain, highlighting its potential involvement in the pathogenesis of these diseases (Foster, Miller, Oldendorf, & Schwarcz, 1984).

Anticorrosive Materials

  • Quinoline derivatives, including Quin-C7, are recognized for their effectiveness as anticorrosive materials. They are particularly efficient due to their high electron density, which enables stable complex formation with metallic surfaces. This application is critical in industrial and engineering contexts (Verma, Quraishi, & Ebenso, 2020).

Anti-Inflammatory Properties

  • Research has also explored the anti-inflammatory properties of Quin-C7. It has been observed to reduce inflammation in various models, including paw edema and sponge granuloma assays in rats. These findings suggest that Quin-C7 could be a potential therapeutic agent for inflammatory diseases (Heyliger, Mazzio, & Soliman, 1999).

Chemokine Production and Receptor Expression

  • Quin-C7 can influence chemokine production and receptor expression, particularly in astrocytes. This function is critical in brain immunoregulation and suggests that Quin-C7 might amplify brain inflammation in certain conditions like AIDS dementia complex (Guillemin, Croitoru-Lamoury, Dormont, Armati, & Brew, 2003).

Antimicrobial and Antiviral Applications

  • Quinoline-based compounds, including Quin-C7, have been studied for their antimicrobial and antiviral properties. They are particularly noted for their role in malaria treatment and research into their effectiveness against other viral diseases, including COVID-19, is ongoing (Zhou et al., 2020).

properties

IUPAC Name

4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-2-3-16-32-20-14-10-18(11-15-20)24(30)27-28-23(17-8-12-19(29)13-9-17)26-22-7-5-4-6-21(22)25(28)31/h4-15,23,26,29H,2-3,16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGRPHVKOQXJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quin-C7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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